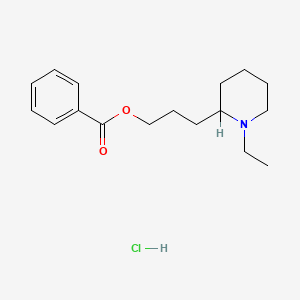
gamma-(1-Ethyl-2-piperidyl)propyl benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-(1-Ethyl-2-piperidyl)propyl benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a piperidine ring, an ethyl group, and a benzoate moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gamma-(1-Ethyl-2-piperidyl)propyl benzoate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Benzoate Moiety: The benzoate group is introduced through esterification reactions involving benzoic acid and the piperidine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-(1-Ethyl-2-piperidyl)propyl benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or benzoate esters.
Aplicaciones Científicas De Investigación
Gamma-(1-Ethyl-2-piperidyl)propyl benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of gamma-(1-Ethyl-2-piperidyl)propyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmission.
Pathways Involved: It may modulate signaling pathways related to neurotransmitter release and uptake, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Gamma-(1-Methyl-2-piperidyl)propyl benzoate hydrochloride
- Gamma-(1-Propyl-2-piperidyl)propyl benzoate hydrochloride
- Gamma-(1-Butyl-2-piperidyl)propyl benzoate hydrochloride
Uniqueness
Gamma-(1-Ethyl-2-piperidyl)propyl benzoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group and the benzoate moiety allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
78219-43-9 |
|---|---|
Fórmula molecular |
C17H26ClNO2 |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
3-(1-ethylpiperidin-2-yl)propyl benzoate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-18-13-7-6-11-16(18)12-8-14-20-17(19)15-9-4-3-5-10-15;/h3-5,9-10,16H,2,6-8,11-14H2,1H3;1H |
Clave InChI |
KWYXYBADTSCGOQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCCC1CCCOC(=O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


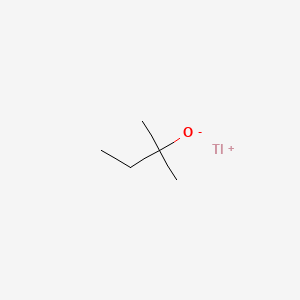
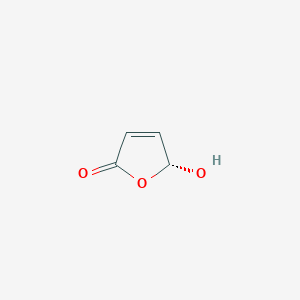
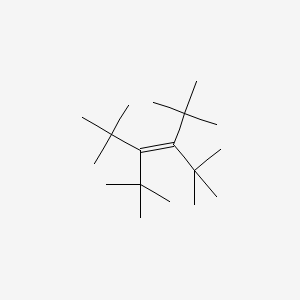
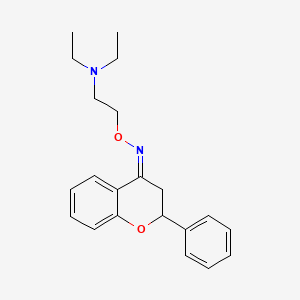
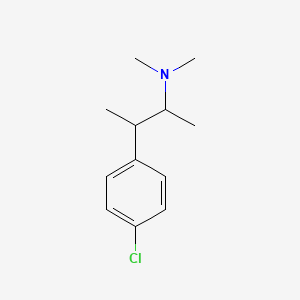
![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)
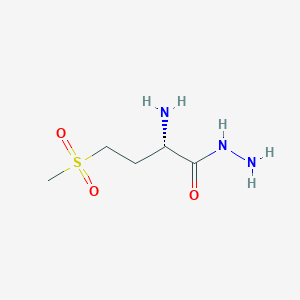
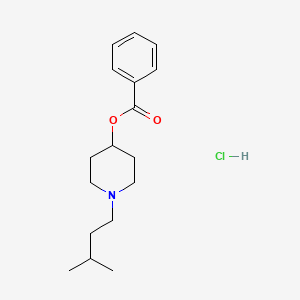
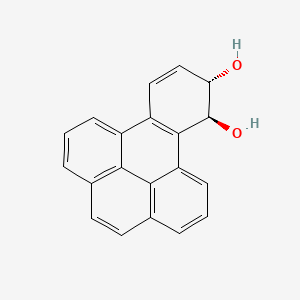
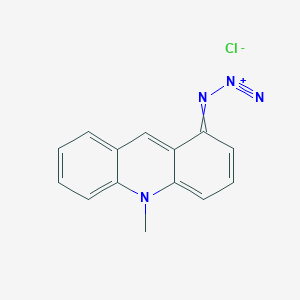
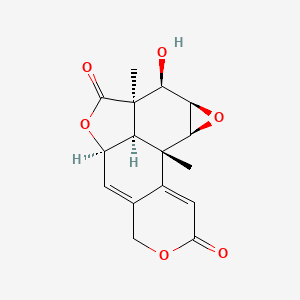
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)
